molecular formula C13H29N B14664023 Diethylnonylamine CAS No. 45124-35-4

Diethylnonylamine

Cat. No.: B14664023
CAS No.: 45124-35-4
M. Wt: 199.38 g/mol
InChI Key: IBTOMDSHMLGUHA-UHFFFAOYSA-N
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Description

Diethylnonylamine is an organic compound that belongs to the class of secondary amines. It is characterized by the presence of two ethyl groups and one nonyl group attached to a nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylnonylamine can be synthesized through the alkylation of diethylamine with nonyl halides. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Diethylamine+Nonyl HalideThis compound+Halide Salt\text{Diethylamine} + \text{Nonyl Halide} \rightarrow \text{this compound} + \text{Halide Salt} Diethylamine+Nonyl Halide→this compound+Halide Salt

The reaction is usually carried out in an organic solvent, such as ethanol or toluene, under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to ensure high yield and purity. The process involves the controlled addition of diethylamine and nonyl halides in the presence of a catalyst, such as alumina, to enhance the reaction rate. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Diethylnonylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert it to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the nonyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and mild heating.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the reactants used.

Scientific Research Applications

Diethylnonylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethylnonylamine involves its interaction with molecular targets through its amine group. It can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound can also act as a nucleophile, participating in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Diethylamine: A simpler secondary amine with two ethyl groups.

    Nonylamine: A primary amine with a nonyl group.

    Triethylamine: A tertiary amine with three ethyl groups.

Uniqueness

Diethylnonylamine is unique due to the presence of both ethyl and nonyl groups, which impart distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions compared to simpler amines.

Properties

CAS No.

45124-35-4

Molecular Formula

C13H29N

Molecular Weight

199.38 g/mol

IUPAC Name

N,N-diethylnonan-1-amine

InChI

InChI=1S/C13H29N/c1-4-7-8-9-10-11-12-13-14(5-2)6-3/h4-13H2,1-3H3

InChI Key

IBTOMDSHMLGUHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN(CC)CC

Origin of Product

United States

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